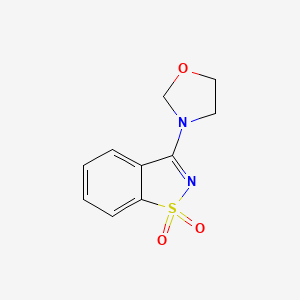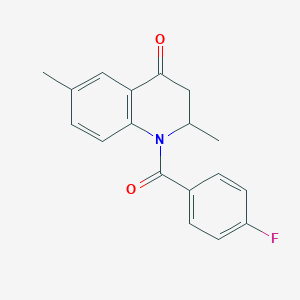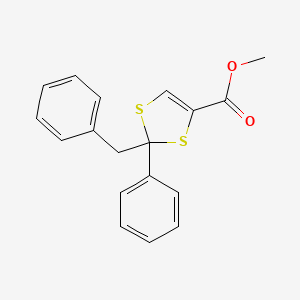
3-(1,3-Oxazolidin-3-yl)-1,2-benzothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Oxazolidin-3-yl)-1,2-benzothiazole-1,1-dione is a heterocyclic compound that features both oxazolidine and benzothiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-oxazolidin-3-yl)-1,2-benzothiazole-1,1-dione typically involves the condensation of 2-aminobenzothiazole with oxazolidine derivatives. One common method includes the reaction of 2-aminobenzothiazole with an oxazolidine derivative in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Oxazolidin-3-yl)-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(1,3-Oxazolidin-3-yl)-1,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-(1,3-oxazolidin-3-yl)-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-Oxazolidin-3-yl)ethanol
- 3-(2-Oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoic acid
- WCK 4086
Uniqueness
3-(1,3-Oxazolidin-3-yl)-1,2-benzothiazole-1,1-dione is unique due to the combination of the oxazolidine and benzothiazole rings in its structure This dual functionality provides distinct chemical and biological properties that are not commonly found in other similar compounds
Propiedades
Fórmula molecular |
C10H10N2O3S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
3-(1,3-oxazolidin-3-yl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C10H10N2O3S/c13-16(14)9-4-2-1-3-8(9)10(11-16)12-5-6-15-7-12/h1-4H,5-7H2 |
Clave InChI |
FPLKNSTXNWKOLU-UHFFFAOYSA-N |
SMILES canónico |
C1COCN1C2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-6-[3-(4-methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]pyrimidin-2-amine](/img/structure/B12489352.png)
![ethyl 5-{[(furan-2-ylcarbonyl)oxy]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B12489359.png)

![6-ethyl-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12489368.png)
![5-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12489376.png)
![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(4-methylphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489377.png)
![6-{4-[(2-chlorobenzyl)oxy]phenyl}-1-(3-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489379.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489382.png)
![5-{[2-(Benzyloxy)-5-bromobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489383.png)
![2,4-dichloro-N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]benzamide](/img/structure/B12489394.png)
![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B12489395.png)

![2-(2-methylphenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12489413.png)
